molecular formula C22H27NO6 B12197925 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12197925
M. Wt: 401.5 g/mol
InChI Key: UXQVFPFNBXDKSJ-UHFFFAOYSA-N
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Description

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and a norvalinate moiety protected by a tert-butoxycarbonyl group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The hydroxyl group at position 7 is then alkylated using ethyl bromoacetate in the presence of potassium carbonate to form the corresponding ester . This ester is subsequently saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid . The final step involves the condensation of the activated ester of the acid with the sodium salt of N-(tert-butoxycarbonyl)norvaline in aqueous dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The chromen ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also suggests that it may participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate: Similar structure but lacks the norvalinate moiety.

    7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Precursor compound with a hydroxyl group at position 7.

    4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate: Similar structure but with a glycine moiety instead of norvaline.

Uniqueness

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is unique due to the presence of the norvalinate moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. The tert-butoxycarbonyl group also provides protection during synthetic processes, allowing for selective reactions at other sites on the molecule.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C22H27NO6/c1-5-7-17(23-21(26)29-22(2,3)4)20(25)27-13-10-11-15-14-8-6-9-16(14)19(24)28-18(15)12-13/h10-12,17H,5-9H2,1-4H3,(H,23,26)

InChI Key

UXQVFPFNBXDKSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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